4-Chloro-2-hydrazinylpyridine
Overview
Description
4-Chloro-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Hydrazinyl compounds are known to exhibit a wide range of pharmacological activities, including antimycobacterial properties .
Mode of Action
It’s known that hydrazinyl compounds can form hydrazones with carbonyl compounds, which may contribute to their biological activity .
Result of Action
tuberculosis, suggesting potential antimycobacterial effects .
Biological Activity
4-Chloro-2-hydrazinylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a hydrazine and a chloro group, which may influence its reactivity and biological interactions. Various studies have investigated its pharmacological properties, particularly its role as an inhibitor in various biochemical pathways.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymatic pathways, which can lead to therapeutic effects in various disease models.
- Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
- Receptor Binding : The compound has been evaluated for its affinity towards neurotransmitter receptors, particularly the serotonin receptor family. Binding affinity studies reveal that it may exhibit selective antagonistic properties, which could be beneficial in treating neuropsychiatric disorders.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotective Effects : In a study conducted on animal models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. The compound reduced neuronal apoptosis and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Antidepressant Activity : Another study explored the antidepressant-like effects of this compound in rodent models. The results indicated that administration of this compound led to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood-related behaviors.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Key findings include:
- Synthesis Optimization : Various synthetic routes have been developed to produce this compound with higher yields and purity. This optimization is crucial for conducting more extensive biological evaluations.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the hydrazine or pyridine moieties can significantly affect the compound's biological activity. For example, substituting different halogens or functional groups can enhance enzyme inhibition or receptor binding affinity.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(4-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWOSVIWAQWADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663753 | |
Record name | 4-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364757-36-8 | |
Record name | 4-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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